N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound you mentioned contains several structural motifs common in medicinal chemistry, including a benzothiazole ring and a tetrahydrothienopyridine ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They are known to have antibacterial, antifungal, antiviral, and anticancer properties . Tetrahydrothienopyridine is a less common motif, but it is a type of heterocyclic compound, which are often bioactive.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the queried chemical, has been studied for its potent inhibitory effects on PI3Kα and mTOR, crucial enzymes in cell signaling pathways. The investigation into various 6,5-heterocycles to improve metabolic stability highlights the ongoing efforts to enhance the efficacy and stability of benzothiazole derivatives in drug development (Stec et al., 2011).
Synthetic Methodologies
Research into the total synthesis of amythiamicin D, a thiopeptide antibiotic, underscores the significance of benzothiazole derivatives in synthesizing complex molecules with potential antibacterial and antimalarial properties. The biosynthesis-inspired hetero-Diels-Alder route to the pyridine core of the antibiotic, involving benzothiazole derivatives, demonstrates innovative approaches to synthesizing therapeutically valuable compounds (Hughes et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-14(30)29-10-9-16-21(13-29)36-26(22(16)25-27-17-7-5-6-8-20(17)35-25)28-24(31)15-11-18(32-2)23(34-4)19(12-15)33-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQWSQPLLMSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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